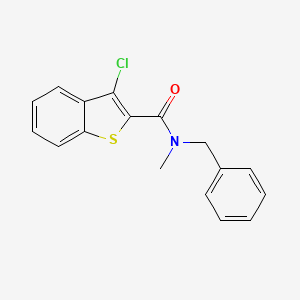

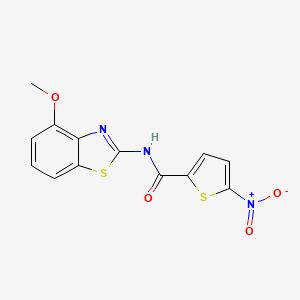

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information on where it is commonly found or used .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography to determine the 3D arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and spectral data .Scientific Research Applications

Biosynthesis and Genetic Analysis

Methoxypyrazines, including 2-methoxy-3-isobutylpyrazine, are potent volatile compounds contributing to the herbaceous or vegetal attributes in wines. Research has elucidated the biosynthesis pathways and genetic factors influencing the production of these compounds in grapes. Light exposure and crop level were found to affect the concentration of methoxypyrazines in Cabernet Sauvignon grapes, with light exposure reducing their concentration. This reduction is attributed to the decreased expression of a methyltransferase gene (VvOMT3) responsible for the final step in methoxypyrazine biosynthesis (Dunlevy et al., 2013). Furthermore, the identification of VvOMT3 as a key gene for the biosynthesis of 2-methoxy-3-isobutylpyrazine in grapevine highlights the genetic control over these compounds' production, which significantly impacts wine quality (Guillaumie et al., 2013).

Analytical Detection

Analytical techniques for detecting methoxypyrazines in wine have advanced, allowing for the sensitive and accurate quantification of these compounds. Sorptive extraction techniques coupled with gas chromatography-mass spectrometry (GC-MS) have been validated for their high sensitivity and ability to quantify methoxypyrazines at trace levels. These methods are crucial for the wine industry to monitor and manage the aroma profiles of their products, as methoxypyrazines have a significant impact on wine aroma and flavor quality (Hjelmeland et al., 2016).

Sensory Impact and Wine Quality

Methoxypyrazines are associated with the herbaceous flavor characteristics of wine and are generally considered to be associated with poor-quality wine when present in high concentrations. A thorough understanding of methoxypyrazine metabolism, including the proposed HP–MP cycle, is essential for controlling their levels in grapes and wine, thereby influencing wine quality. This understanding enables the wine industry to make informed decisions regarding viticultural practices and winemaking techniques to balance methoxypyrazine levels and achieve the desired wine aroma and flavor profiles (Zhao et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3-methoxypyrazin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,11)6-7(12-3)10-5-4-9-6/h4-5,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXACVMNCAABPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxy-1-methylethyl)-3-methoxypyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

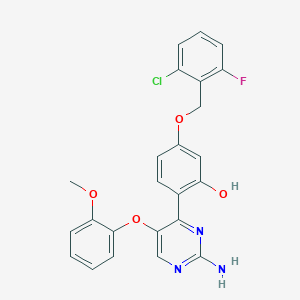

![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)

![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)

![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)

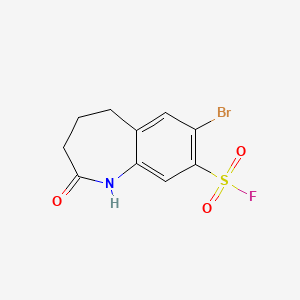

![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)

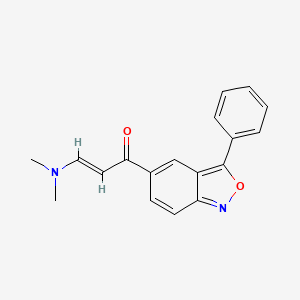

![ethyl 3-{[(4-ethoxyphenyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B2995550.png)

![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)

![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)